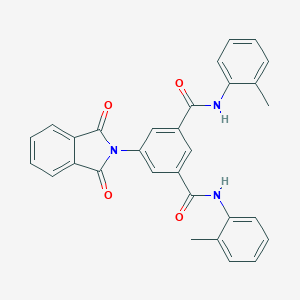

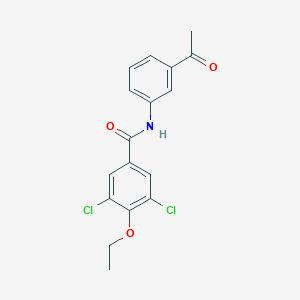

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, commonly known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is essential for the activation of the ubiquitin-like protein NEDD8, which plays a critical role in the regulation of protein degradation pathways. MLN4924 has been shown to have potent anti-tumor activity in preclinical models, and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mecanismo De Acción

MLN4924 exerts its anti-tumor activity by inhibiting the 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide enzyme, which is essential for the activation of NEDD8. NEDD8 conjugation plays a critical role in the regulation of protein degradation pathways, particularly the ubiquitin-proteasome system. By inhibiting 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide, MLN4924 prevents the activation of NEDD8 and disrupts the function of the ubiquitin-proteasome system, leading to the accumulation of misfolded and damaged proteins and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Biochemical and Physiological Effects:

MLN4924 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, activates the DNA damage response pathway, and promotes the accumulation of ubiquitinated proteins. It also induces apoptosis through both intrinsic and extrinsic pathways, and has been shown to inhibit angiogenesis in preclinical models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of MLN4924 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It also has the potential to enhance the activity of other anti-cancer agents, making it a promising candidate for combination therapy. However, MLN4924 has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects.

Direcciones Futuras

There are a number of future directions for research on MLN4924. One area of interest is the development of more potent and selective 5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide inhibitors, which could improve the therapeutic index of MLN4924 and reduce the potential for off-target effects. Another area of interest is the identification of biomarkers that could predict response to MLN4924, which could help guide patient selection for clinical trials. Additionally, there is interest in exploring the potential of MLN4924 in combination with other anti-cancer agents, particularly immunotherapies. Finally, there is ongoing research to better understand the mechanisms of resistance to MLN4924, which could help guide the development of strategies to overcome resistance and improve clinical outcomes.

Métodos De Síntesis

The synthesis of MLN4924 involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with phosgene to form 2-methylbenzoyl chloride. This intermediate is then reacted with 5-nitrophthalic anhydride to form the corresponding acid chloride, which is subsequently reacted with 2-methylphenylamine to form the final product, MLN4924.

Aplicaciones Científicas De Investigación

MLN4924 has been extensively studied in preclinical models of cancer, and has been shown to have potent anti-tumor activity in a variety of cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in xenograft models. MLN4924 has also been shown to enhance the activity of other anti-cancer agents, such as cisplatin and gemcitabine.

Propiedades

Nombre del producto |

5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis(2-methylphenyl)isophthalamide |

|---|---|

Fórmula molecular |

C30H23N3O4 |

Peso molecular |

489.5 g/mol |

Nombre IUPAC |

5-(1,3-dioxoisoindol-2-yl)-1-N,3-N-bis(2-methylphenyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C30H23N3O4/c1-18-9-3-7-13-25(18)31-27(34)20-15-21(28(35)32-26-14-8-4-10-19(26)2)17-22(16-20)33-29(36)23-11-5-6-12-24(23)30(33)37/h3-17H,1-2H3,(H,31,34)(H,32,35) |

Clave InChI |

XZVLVDPUVGLNQQ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C |

SMILES canónico |

CC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=CC=C5C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B303002.png)

![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303004.png)

![N-{3-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303005.png)

![N-{3-[3-(4-methylphenyl)acryloyl]phenyl}acetamide](/img/structure/B303006.png)

![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303009.png)

![N-{4-[3-(5-bromo-2-methoxyphenyl)acryloyl]phenyl}propanamide](/img/structure/B303010.png)

![N-{4-[3-(2-methoxyphenyl)acryloyl]phenyl}acetamide](/img/structure/B303011.png)

![N-{4-[(2-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B303012.png)

![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303017.png)

![2-{[3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303024.png)